molecular formula C11H12ClNO3 B3433627 2-acetamido-3-(3-chlorophenyl)propanoic acid CAS No. 444726-89-0

2-acetamido-3-(3-chlorophenyl)propanoic acid

Cat. No.: B3433627
CAS No.: 444726-89-0
M. Wt: 241.67 g/mol
InChI Key: HASYVZNBHCVMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-3-(3-chlorophenyl)propanoic acid is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a chlorine atom at the meta position and an acetamido group is attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-(3-chlorophenyl)propanoic acid can be achieved through several methods. One common approach involves the acylation of 3-chlorophenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows:

  • Dissolve 3-chlorophenylalanine in a suitable solvent, such as dichloromethane.
  • Add acetic anhydride and pyridine to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as 2-nitro-3-(3-chlorophenyl)propanoic acid, followed by acylation with acetic anhydride. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(3-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Acetamido-3-(3-chlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetamido-3-(3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3-(4-chlorophenyl)propanoic acid: Similar structure but with the chlorine atom at the para position.

    2-Acetamido-3-(2-chlorophenyl)propanoic acid: Similar structure but with the chlorine atom at the ortho position.

    2-Acetamido-3-phenylpropanoic acid: Lacks the chlorine substitution.

Uniqueness

2-Acetamido-3-(3-chlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atom at the meta position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its ortho and para counterparts.

Properties

IUPAC Name

2-acetamido-3-(3-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASYVZNBHCVMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444726-89-0
Record name N-Acetyl-3-chlorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444726-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetamido-3-(3-chlorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-acetamido-3-(3-chlorophenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-acetamido-3-(3-chlorophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-acetamido-3-(3-chlorophenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-acetamido-3-(3-chlorophenyl)propanoic acid
Reactant of Route 6
2-acetamido-3-(3-chlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.